molecular formula C16H22F2N2O2 B13912352 Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate

Cat. No.: B13912352
M. Wt: 312.35 g/mol
InChI Key: OHYNFFGRPHOTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21F2N3O2. It is a piperidine derivative that contains both amino and difluorophenyl groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-amino-2,6-difluorophenyl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.

    Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate: Studied for its potential pharmacological properties.

    Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate:

Uniqueness

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate is unique due to the presence of both amino and difluorophenyl groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the amino group allows for various chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

tert-butyl 4-(4-amino-2,6-difluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-6-4-10(5-7-20)14-12(17)8-11(19)9-13(14)18/h8-10H,4-7,19H2,1-3H3

InChI Key

OHYNFFGRPHOTLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2F)N)F

Origin of Product

United States

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